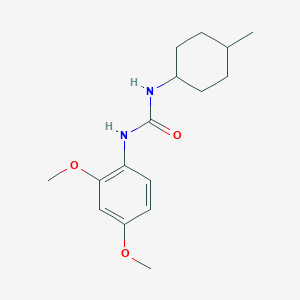
N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea, also known as DMCM, is a chemical compound that has been widely studied for its potential use as an anesthetic and anticonvulsant agent. DMCM belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their ability to interact with a variety of biological targets.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is an important target for many anesthetic and anticonvulsant drugs. This compound has been shown to enhance the binding of GABA to the receptor, leading to increased inhibition of neuronal activity and reduced seizure activity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of neuronal excitability, the modulation of neurotransmitter release, and the alteration of ion channel function. This compound has also been shown to have effects on the cardiovascular and respiratory systems, although the exact nature of these effects is not fully understood.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea has a number of advantages for use in laboratory experiments, including its well-characterized pharmacological profile and its ability to produce reliable and reproducible effects in animal models. However, this compound also has a number of limitations, including its relatively low potency and the potential for side effects such as sedation and respiratory depression.
Future Directions
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of anxiety disorders, and the exploration of its effects on other biological targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and drug interactions.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxyaniline with 4-methylcyclohexyl isocyanate in the presence of a suitable catalyst. The resulting product can be purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea has been extensively studied for its potential use as an anesthetic and anticonvulsant agent. In animal studies, this compound has been shown to produce a dose-dependent decrease in the frequency and duration of seizures induced by various convulsant agents. This compound has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11-4-6-12(7-5-11)17-16(19)18-14-9-8-13(20-2)10-15(14)21-3/h8-12H,4-7H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUVZGZSZBVMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5308812.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)
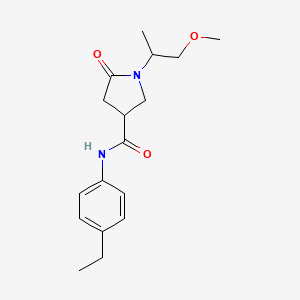
![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5308836.png)
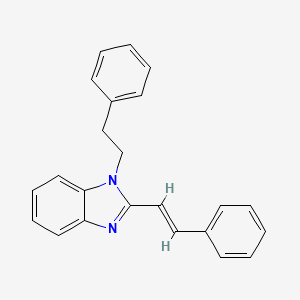
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5308846.png)
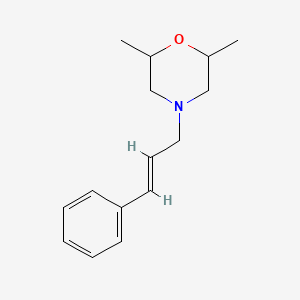
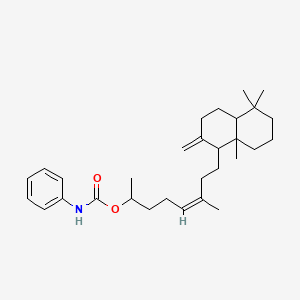
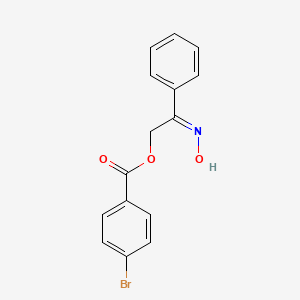

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5308897.png)
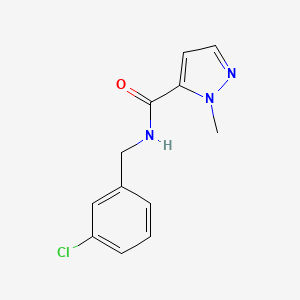
![1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole](/img/structure/B5308908.png)